3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione
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Overview
Description
3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione is a complex organic compound belonging to the class of isobenzofurans. This compound is characterized by its unique bicyclic structure, which includes a methano bridge and multiple chiral centers. It is commonly used in various chemical reactions and has significant applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. The specific diene and dienophile used can vary, but common starting materials include cyclopentadiene and maleic anhydride. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60-100°C.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, often involving the use of catalysts to lower the activation energy and increase the reaction rate.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and resins due to its reactive anhydride group.
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its reactivity is largely due to the presence of the electron-deficient carbonyl groups, which make it an excellent candidate for cycloaddition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Nadic anhydride: Another bicyclic anhydride with similar reactivity.
Maleic anhydride: A simpler anhydride used in similar Diels-Alder reactions.
Phthalic anhydride: Used in the synthesis of polyesters and alkyd resins.
Uniqueness: 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione is unique due to its specific stereochemistry and the presence of a methano bridge, which imparts distinct reactivity and physical properties compared to other anhydrides. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific structural features.
Properties
IUPAC Name |
(1R,2S,6R,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVUCOSIZFEASK-NUMRIWBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)OC2=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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